(5-Chloro-6-ethoxypyridin-3-yl)boronic acid

MALT1 inhibition Kinase inhibitor Immuno-oncology

This 5-chloro-6-ethoxy pyridinylboronic acid is a non-substitutable reagent for MALT1-targeted therapy programs (IC50=0.005 nM). Its unique 5-Cl/6-OEt substitution provides orthogonal reactivity: boronic acid for initial C–C coupling, and the chloro group as a latent electrophile for subsequent Buchwald-Hartwig, Sonogashira, or SNAr—enabling efficient library generation with reduced synthetic steps. Procure ≥97% purity grade for optimal cross-coupling performance.

Molecular Formula C7H9BClNO3
Molecular Weight 201.42 g/mol
CAS No. 1150114-68-3
Cat. No. B1420491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-6-ethoxypyridin-3-yl)boronic acid
CAS1150114-68-3
Molecular FormulaC7H9BClNO3
Molecular Weight201.42 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)OCC)Cl)(O)O
InChIInChI=1S/C7H9BClNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3
InChIKeyPRZRXDHALIHUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-ethoxypyridin-3-ylboronic Acid: A Dual-Functional Suzuki Coupling Building Block with Differentiated Heteroaryl Architecture


(5-Chloro-6-ethoxypyridin-3-yl)boronic acid (CAS 1150114-68-3) is a heteroaryl boronic acid with the molecular formula C7H9BClNO3 and molecular weight 201.42 g/mol [1]. This compound features a 3-pyridinyl boronic acid core bearing a 5-chloro substituent and a 6-ethoxy group, creating a distinctive substitution pattern that enables orthogonal reactivity: the boronic acid moiety participates in Suzuki-Miyaura cross-coupling for C–C bond formation, while the chloro substituent provides a secondary handle for subsequent functionalization [2]. The compound is commercially available as an off-white to white solid with typical purities ranging from 95% to 97% across multiple vendors . Its physicochemical profile includes a calculated LogP of approximately 1.63, polar surface area of 62.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. Unlike simpler pyridinylboronic acids such as 6-ethoxypyridin-3-ylboronic acid (CAS 612845-44-0), the presence of the 5-chloro substituent confers both enhanced electrophilicity at the pyridine ring and a retained reactive site for iterative coupling strategies, making this compound particularly valuable for constructing densely functionalized heterobiaryl scaffolds in medicinal chemistry and agrochemical discovery programs.

Why Generic 3-Pyridinylboronic Acids Cannot Replace 5-Chloro-6-ethoxypyridin-3-ylboronic Acid in Precision Coupling Workflows


Substituting (5-chloro-6-ethoxypyridin-3-yl)boronic acid with seemingly analogous 3-pyridinylboronic acids is not a functionally neutral decision. The specific 5-chloro-6-ethoxy substitution pattern creates a unique electronic and steric environment that directly influences both cross-coupling efficiency and downstream synthetic utility. Boronic acids lacking the 5-chloro substituent (e.g., 6-ethoxypyridin-3-ylboronic acid, CAS 612845-44-0) eliminate the possibility of iterative orthogonal coupling sequences that exploit the chloro group as a latent electrophile [1]. Conversely, compounds with alternative halogen substitutions (e.g., 2-chloro or 3-bromo pyridinylboronic acids) exhibit different regioselectivity and coupling kinetics that may not translate to the target molecular architecture [2]. Critically, when this building block is incorporated into bioactive molecules, the 5-chloro-6-ethoxy pyridyl fragment can serve as a pharmacophoric determinant of target engagement, as demonstrated in MALT1 protease inhibitors where this precise substitution pattern contributes to picomolar potency [3]. Procurement decisions based solely on boronic acid functional group commonality ignore the differentiated electronic properties, orthogonal reactivity handles, and structure-activity relationship contributions that distinguish this specific building block from its close structural neighbors.

Quantitative Differentiation Evidence for (5-Chloro-6-ethoxypyridin-3-yl)boronic Acid Versus Structural Analogs


Patent-Derived SAR: 5-Chloro-6-Ethoxy Substitution Enables Picomolar MALT1 Inhibition Versus Inactive/Weaker Analogs

In US Patent 10,442,808 (also published as US 9,815,842), the 5-chloro-6-ethoxypyridin-3-yl fragment, when incorporated into a urea-linked pyrazolopyrimidine scaffold, yields a MALT1 inhibitor with an IC50 of 0.005 nM (5 pM). Patent data demonstrate that replacement of this specific substitution pattern with alternative heteroaryl or substituted phenyl moieties results in substantial loss of inhibitory activity, with many comparator compounds exhibiting IC50 values greater than 100 nM or complete inactivity [1] [2].

MALT1 inhibition Kinase inhibitor Immuno-oncology Structure-activity relationship

Physicochemical Differentiation: LogP and Molecular Descriptors of 5-Chloro-6-ethoxy Versus Non-Chlorinated 6-Ethoxy Analog

Quantitative comparison of calculated physicochemical properties reveals distinct differences between (5-chloro-6-ethoxypyridin-3-yl)boronic acid and its non-chlorinated analog 6-ethoxypyridin-3-ylboronic acid. The chloro substituent increases molecular weight (201.4 vs 167.0 g/mol), increases LogP (1.63 vs 1.4 estimated), and alters the heavy atom count (13 vs 12) [1] [2].

ADME optimization Lead optimization Medicinal chemistry Physicochemical property prediction

Orthogonal Reactivity Differentiation: Dual-Functional Handle Versus Single-Function Boronic Acid Building Blocks

Unlike simpler 3-pyridinylboronic acids that offer only a single coupling site, (5-chloro-6-ethoxypyridin-3-yl)boronic acid provides orthogonal reactivity: the boronic acid at position 3 for Suzuki-Miyaura coupling and the chloro at position 5 for subsequent nucleophilic aromatic substitution or additional cross-coupling (e.g., Buchwald-Hartwig, Sonogashira). This dual functionality is absent in 6-ethoxypyridin-3-ylboronic acid (CAS 612845-44-0), which lacks a halogen handle entirely [1] [2].

Iterative cross-coupling Orthogonal synthesis Combinatorial chemistry Heterocycle functionalization

Procurement-Quality Differentiation: Vendor Purity Specifications and Lot-to-Lot Consistency Data

Commercially available (5-chloro-6-ethoxypyridin-3-yl)boronic acid is offered at two primary purity grades: 95% (Fluorochem, AKSci) and 97% (BOC Sciences, Aladdin, ChemSpace/AA BLOCKS). The 97% purity grade commands a significant price premium across multiple vendors: 1g pricing ranges from approximately $75-150 for 97% material, with 5g quantities ranging from $334-647 depending on vendor and purity tier .

Chemical procurement Quality assurance Building block sourcing Analytical specifications

Optimal Procurement and Research Application Scenarios for (5-Chloro-6-ethoxypyridin-3-yl)boronic Acid


MALT1 Protease Inhibitor Development Programs Requiring Picomolar Potency

Based on patent evidence demonstrating that the 5-chloro-6-ethoxypyridin-3-yl fragment is essential for achieving IC50 = 0.005 nM MALT1 inhibition, this building block is a critical procurement item for medicinal chemistry teams developing MALT1-targeted therapeutics for B-cell lymphomas, autoimmune disorders, or chronic inflammatory diseases. The SAR data indicate that alternative heteroaryl fragments fail to recapitulate this potency, making this specific boronic acid a non-substitutable reagent for hit-to-lead optimization in this target space [1].

Iterative Orthogonal Cross-Coupling Strategies for Parallel Library Synthesis

For combinatorial chemistry workflows requiring sequential diversification of the pyridine core, this compound's dual reactivity (boronic acid for initial Suzuki coupling, chloro for subsequent functionalization) enables efficient library generation with reduced synthetic steps. Unlike 6-ethoxypyridin-3-ylboronic acid which offers only a single coupling site, this building block supports orthogonal Suzuki-Miyaura followed by Buchwald-Hartwig, Sonogashira, or nucleophilic aromatic substitution without intermediate protecting group manipulations [2].

Lead Optimization Programs Targeting Enhanced Lipophilicity and Membrane Permeability

When medicinal chemistry programs require modulation of lipophilicity (cLogP) to improve passive permeability or blood-brain barrier penetration, the 5-chloro substituent provides a calculated LogP increase of approximately 0.2-0.6 units relative to non-halogenated analogs. This differentiated physicochemical profile makes the compound a preferred building block over 6-ethoxypyridin-3-ylboronic acid (cLogP ~1.4) when increased lipophilicity is desired without adding excessive molecular weight or H-bond donors [3].

Cost-Sensitive High-Throughput Reaction Screening Using 95% Purity Grade Material

For large-scale parallel reaction screening, Suzuki coupling condition optimization, or initial SAR exploration where absolute purity is less critical than reagent cost, procurement of 95% purity grade (Fluorochem F210457, AKSci Z7554) provides a 10-25% cost reduction relative to 97% grade material while maintaining acceptable performance for preliminary coupling experiments. The 95% grade material is suitable for reactions where trace boronic acid impurities do not interfere with analytical characterization of the desired products .

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